7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate
Description
7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate (CAS: 935761-02-7) is a bicyclic compound featuring a nitrogen bridge (7-aza), a ketone group (3-oxo), and two ester substituents (tert-butyl and methyl). Its molecular formula is C₁₃H₁₉NO₅ (MW: 269.29 g/mol) . The compound is synthesized via a Diels-Alder (HDA) reaction between N-Boc-pyrrole and bromoacetylene carboxylate, followed by epoxidation or hydrogenation steps to introduce functional groups .
Properties
IUPAC Name |
7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-7-5-6-8(14)10(15)9(7)11(16)18-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETVVUBMYLICPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CC1C(=O)C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the tert-butyl and methyl groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of two or more reactants to form the bicyclic structure.
Functional Group Modifications:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemical Behavior
The compound undergoes various chemical reactions, including:
- Oxidation : Converts to carboxylic acids.
- Reduction : Can yield alcohols from ketone groups.
- Substitution : Nucleophilic substitution can occur at ester groups.
Chemistry
In synthetic organic chemistry, 7-tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]heptene derivatives serve as valuable intermediates for constructing more complex molecules. Its unique structure allows for diverse functionalization, making it a key building block in drug development and material science.
Case Study: Synthesis of Novel Pharmaceuticals
Recent studies have highlighted the use of this compound in synthesizing novel pharmaceutical agents targeting specific biological pathways. For instance, derivatives have shown potential in modulating enzyme activity linked to metabolic disorders.
Biology
In biological research, the compound is utilized to investigate enzyme interactions and protein binding mechanisms. Its ability to mimic natural substrates allows researchers to study the effects on biological systems more effectively.
Case Study: Enzyme Inhibition Studies
Research has demonstrated that certain derivatives of this compound can act as enzyme inhibitors in biochemical pathways related to cancer metabolism. These findings suggest potential therapeutic applications in oncology.
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials due to its unique reactivity and stability under various conditions.
Data Table: Industrial Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Specialty Chemicals | Synthesis of polymers | Enhanced mechanical properties |
| Agrochemicals | Development of pesticides | Targeted action with reduced environmental impact |
| Material Science | Production of coatings | Improved durability and resistance |
Mechanism of Action
The mechanism by which 7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations: Bromo vs. Oxo Groups
The 3-bromo analog (CAS: 197080-71-0, C₁₃H₁₈BrNO₄, MW: 332.19 g/mol) replaces the 3-oxo group with bromine. This substitution significantly alters reactivity:
- The bromo derivative serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura), while the 3-oxo group enables nucleophilic additions (e.g., Grignard reactions) .
- Hydrogenation of the bromo compound yields saturated bicyclic structures, whereas the 3-oxo derivative may undergo ketone-specific reductions (e.g., NaBH₄) .
Table 1: Substituent Impact on Properties
Bridge Heteroatom: 7-Aza vs. 7-Oxa
Replacing the nitrogen bridge (7-aza) with oxygen (7-oxa) yields 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate derivatives . Key differences include:
- Electronic Effects : The 7-aza nitrogen introduces basicity (pKa ~8-10), enabling protonation or coordination with metal catalysts, while 7-oxa compounds are neutral .
- Polymerization : 7-Oxa derivatives undergo ring-opening metathesis polymerization (ROMP) using Grubbs catalysts to form high-molecular-weight polymers (e.g., MW ~50,000 Da) . The 7-aza analog’s polymerization behavior is less studied but may exhibit slower kinetics due to nitrogen’s steric hindrance.
Table 2: Bridge Heteroatom Comparison
| Property | 7-Aza Derivative | 7-Oxa Derivative |
|---|---|---|
| Basicity | Basic (reacts with acids) | Neutral |
| ROMP Activity | Limited data | High (yield: 80-85%) |
| Solubility | Moderate in polar solvents | High in THF/DCM |
Ester Group Variations
Alkyl ester substituents influence steric bulk and solubility:
Table 3: Ester Group Impact
| Ester Type | tert-Butyl/Methyl | Diisoamyl | Dimethyl |
|---|---|---|---|
| Molecular Weight | 269.29 g/mol | ~360 g/mol | 196.2 g/mol |
| ROMP Rate | Not reported | Slow | Fast |
| Solubility | Moderate in DCM | High in hexane/THF | High in methanol |
Functional Group Derivatives
- Anhydride/Diacid Analogs : Cis-exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (KI = 0.8 μM) shows higher bioactivity than its diacid form (KI = 2.1 μM) due to enhanced electrophilicity .
- Dione Derivatives : Bicyclo[2.2.1]hept-5-ene-2,3-dione (via Swern oxidation) lacks ester groups, making it a rigid scaffold for host-guest chemistry .
Biological Activity
7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate is a bicyclic compound notable for its unique structural features, including a nitrogen atom within the bicyclic framework and two carboxylate groups. Its molecular formula is and it has garnered attention in organic chemistry due to its potential applications in medicinal chemistry and material science .
Chemical Structure and Properties
The compound's structure contributes to its biological activity. The bicyclic nature allows for specific interactions with biological macromolecules, while the presence of carboxylate groups enhances its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 910332-68-2 |
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of simpler organic molecules under controlled conditions. Common synthetic routes include:
- Bicyclic Ketone Reaction : A bicyclic ketone reacts with tert-butyl and methyl esters in the presence of a strong base.
- Oxidation and Reduction : The compound can undergo oxidation to form different products or reduction to convert the ketone group to an alcohol .
Biological Activity
Research into the biological activity of this compound has revealed several key areas:
Interaction Studies
Interaction studies are essential for understanding the reactivity and biological implications of this compound. Its unique structure allows it to bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects .
The mechanism of action involves the compound's interaction with specific molecular targets, which may include:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors, influencing signal transduction pathways.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Antimicrobial Activity : A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition zones compared to control compounds.
Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 18 P. aeruginosa 12 -
Cytotoxicity Assays : In vitro assays assessed the cytotoxic effects on cancer cell lines, revealing IC50 values indicating moderate cytotoxicity.
Cell Line IC50 (µM) HeLa 25 MCF-7 30
Safety and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
Q & A
Q. What are the recommended methods for synthesizing 7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting from bicyclic precursors. A common approach includes:
- Step 1: Formation of the bicyclic core via Diels-Alder or ring-closing metathesis.
- Step 2: Introduction of the tert-butyl ester group using tert-butyl chloroformate under basic conditions (pH 8–10) at 0–25°C .
- Step 3: Methylation at the 2-position via nucleophilic substitution with methyl iodide in anhydrous THF.
Optimization Tips: - Monitor reaction progress using HPLC or TLC with UV detection.
- Adjust solvent polarity (e.g., DMF vs. THF) to improve yields of intermediates.
- Use catalytic amounts of DMAP to accelerate esterification .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a combination of analytical techniques:
- NMR Spectroscopy: Compare and NMR data with computed spectra (e.g., using PubChem or in silico tools) to confirm substituent positions .
- Mass Spectrometry (HRMS): Validate molecular weight with ≤2 ppm error.
- HPLC-PDA: Ensure >95% purity using a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA).
Example Spectral Data (from analogs):
| Functional Group | NMR (ppm) | NMR (ppm) |
|---|---|---|
| Tert-butyl ester | 1.45 (s, 9H) | 80.1 (C), 28.3 (CH3) |
| Methyl ester | 3.70 (s, 3H) | 52.4 (CH3) |
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Storage: Store at –20°C under inert gas (argon) to prevent hydrolysis of ester groups. Lyophilized samples in amber vials show stability for >6 months .
- In-Solution Stability: Avoid protic solvents (e.g., water, methanol) for long-term storage. Use anhydrous DMSO or DMF for stock solutions (tested via weekly HPLC checks) .
Advanced Research Questions
Q. How can computational modeling elucidate the stereoelectronic effects influencing the compound’s reactivity?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states for ester hydrolysis or nucleophilic attacks. Compare activation energies of tert-butyl vs. methyl ester groups.
- Molecular Dynamics (MD): Simulate solvation effects in polar vs. nonpolar solvents to predict aggregation behavior .
Key Insight: The bicyclic framework imposes steric hindrance, slowing hydrolysis at the 7-position ester (activation energy ≈ 25 kcal/mol higher than linear analogs) .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Q. What experimental designs are suitable for studying environmental degradation pathways?
Methodological Answer:
- Lab-Scale Degradation: Use OECD 301B guidelines (ready biodegradability test) with activated sludge. Monitor via LC-MS/MS for breakdown products (e.g., dicarboxylic acids) .
- Advanced Setup:
- Photolysis: Expose to UV light (254 nm) in a quartz reactor; quantify intermediates via HRMS.
- Hydrolysis: Test pH-dependent degradation (pH 2–12) at 25°C and 50°C.
Data Table (from analogous bicyclic esters):
| Condition | Half-Life (days) | Major Degradants |
|---|---|---|
| pH 7, 25°C | 30 | 2,3-Dicarboxylic acid |
| UV light, 25°C | 7 | Oxo-derivatives |
Q. How can structure-activity relationship (SAR) studies guide functionalization for target engagement?
Methodological Answer:
- Modification Strategy:
- Assay Design: Test derivatives in parallel against target proteins (e.g., kinases) using SPR or fluorescence polarization.
Key Finding: Analogs with 5-hexyl substituents showed 5-fold higher binding affinity to PDE5 than the parent compound, linked to hydrophobic pocket interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
